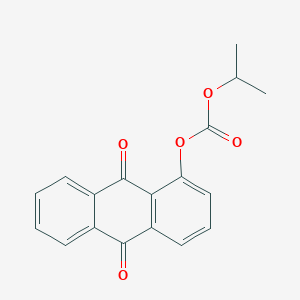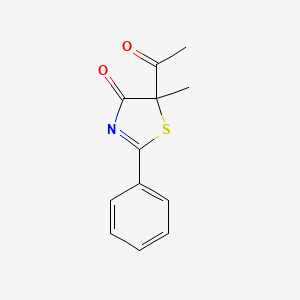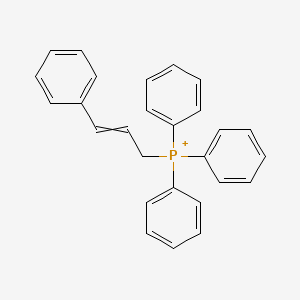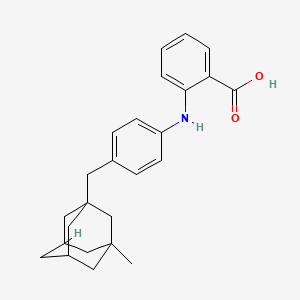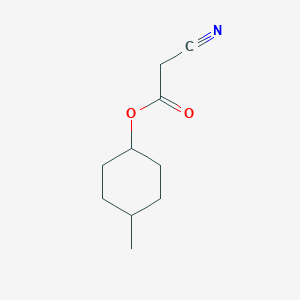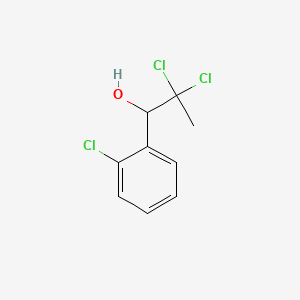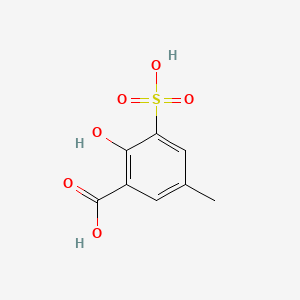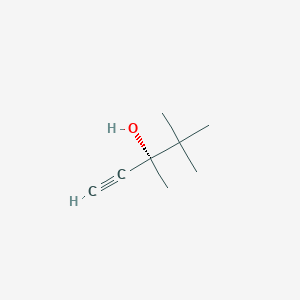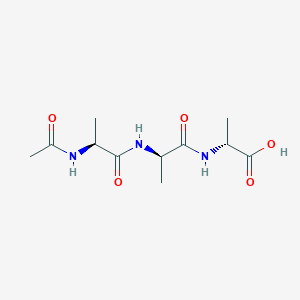
N-Acetyl-L-alanyl-D-alanyl-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-alanyl-D-alanyl-D-alanine is a tripeptide compound that plays a crucial role in the biosynthesis of bacterial cell walls. It is a component of the peptidoglycan layer, which provides structural integrity and protection to bacterial cells. This compound is particularly significant in the study of antibiotic resistance, as it is involved in the formation of cross-links in the peptidoglycan structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-D-alanyl-D-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and large-scale production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is assembled on a solid resin support, facilitating easy purification and handling .
化学反応の分析
Types of Reactions
N-Acetyl-L-alanyl-D-alanyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tripeptide into its constituent amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for peptides.
Substitution: Functional groups on the amino acids can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids, while substitution reactions can introduce new functional groups into the peptide structure .
科学的研究の応用
N-Acetyl-L-alanyl-D-alanyl-D-alanine has several important applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Plays a role in understanding bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential in developing new antibiotics that target bacterial cell wall synthesis.
作用機序
The primary mechanism of action of N-Acetyl-L-alanyl-D-alanyl-D-alanine involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a substrate for enzymes like transpeptidases, which catalyze the cross-linking of peptidoglycan strands. This cross-linking is essential for maintaining the structural integrity and rigidity of the bacterial cell wall. Inhibition of this process by antibiotics such as penicillin leads to weakened cell walls and ultimately, bacterial cell death .
類似化合物との比較
Similar Compounds
N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine: Another peptidoglycan precursor involved in bacterial cell wall synthesis.
N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine: Similar in structure and function, but with variations in the amino acid sequence.
Uniqueness
N-Acetyl-L-alanyl-D-alanyl-D-alanine is unique due to its specific role in the formation of cross-links in the peptidoglycan layer. Its structure allows it to interact with transpeptidase enzymes, making it a critical target for antibiotics. The presence of both L- and D-amino acids in its structure also contributes to its distinct properties and functions .
特性
CAS番号 |
34047-74-0 |
|---|---|
分子式 |
C11H19N3O5 |
分子量 |
273.29 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6+,7+/m0/s1 |
InChIキー |
DRYOODAJROGPQO-RRKCRQDMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



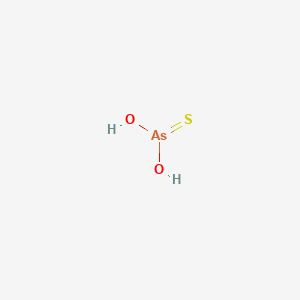
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
